molecular formula C14H26O2Si B14285136 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one CAS No. 137655-23-3

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one

Cat. No.: B14285136
CAS No.: 137655-23-3
M. Wt: 254.44 g/mol
InChI Key: IZDFVGWEKUFZAR-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is an organic compound that features a cyclooctene ring with a tert-butyl(dimethyl)silyl ether group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3 in pyridine

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Alkyl halides, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one involves the formation of a stable silyl ether, which protects hydroxyl groups from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and subsequent reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is unique due to its cyclooctene ring structure, which imparts distinct reactivity and stability compared to other silyl ethers. This uniqueness makes it a valuable compound in synthetic organic chemistry for the development of complex molecules.

Properties

CAS No.

137655-23-3

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxycyclooct-2-en-1-one

InChI

InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-13-10-6-8-12(15)9-7-11-13/h6,8,13H,7,9-11H2,1-5H3

InChI Key

IZDFVGWEKUFZAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(=O)C=CC1

Origin of Product

United States

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